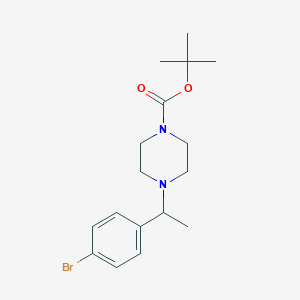

Tert-butyl 4-(1-(4-bromophenyl)ethyl)piperazine-1-carboxylate

Description

Tert-butyl 4-(1-(4-bromophenyl)ethyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C17H25BrN2O2 It is a derivative of piperazine, a heterocyclic organic compound that is widely used in the pharmaceutical industry

Properties

IUPAC Name |

tert-butyl 4-[1-(4-bromophenyl)ethyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BrN2O2/c1-13(14-5-7-15(18)8-6-14)19-9-11-20(12-10-19)16(21)22-17(2,3)4/h5-8,13H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTZHYPJGQZFKID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)N2CCN(CC2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701132744 | |

| Record name | 1-Piperazinecarboxylic acid, 4-[1-(4-bromophenyl)ethyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701132744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704069-46-4 | |

| Record name | 1-Piperazinecarboxylic acid, 4-[1-(4-bromophenyl)ethyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704069-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperazinecarboxylic acid, 4-[1-(4-bromophenyl)ethyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701132744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of tert-butyl 4-(1-(4-bromophenyl)ethyl)piperazine-1-carboxylate typically involves the reaction of 4-bromophenylacetic acid with tert-butyl piperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

Tert-butyl 4-(1-(4-bromophenyl)ethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).

Scientific Research Applications

Medicinal Chemistry

-

Pharmacological Studies :

- Compounds with piperazine moieties are often investigated for their pharmacological properties, including potential antipsychotic , antidepressant , and anti-inflammatory effects. The specific bromophenethyl side chain may enhance these activities or introduce novel mechanisms of action.

-

Receptor Interaction Studies :

- Tert-butyl 4-(1-(4-bromophenyl)ethyl)piperazine-1-carboxylate may interact with various neurotransmitter receptors, providing insights into its therapeutic potential.

-

Drug Development :

- The compound is being explored as a candidate for drug development due to its unique structural features that may influence biological activity.

Organic Synthesis

- As an intermediate in organic synthesis, this compound can be utilized to create more complex molecules, particularly in the production of pharmaceuticals and agrochemicals .

Case Studies and Research Findings

Research on related compounds has demonstrated various biological activities:

- Studies have shown that piperazine derivatives can exhibit significant interactions with serotonin and dopamine receptors, which are critical targets in treating psychiatric disorders.

- Investigations into the anti-inflammatory properties of similar compounds suggest that they may modulate inflammatory responses through receptor antagonism or enzyme inhibition .

Mechanism of Action

The mechanism of action of tert-butyl 4-(1-(4-bromophenyl)ethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Tert-butyl 4-(1-(4-bromophenyl)ethyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:

Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate: This compound has a similar structure but lacks the ethyl group attached to the piperazine ring.

Tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate: This compound has a chlorine atom instead of a bromine atom, which can lead to different chemical and biological properties.

Tert-butyl 4-(4-fluorophenyl)piperazine-1-carboxylate: The presence of a fluorine atom instead of bromine can significantly alter the compound’s reactivity and interactions with biological targets

Biological Activity

Tert-butyl 4-(1-(4-bromophenyl)ethyl)piperazine-1-carboxylate, identified by its CAS number 1704069-46-4, is a chemical compound with the molecular formula . This compound is a derivative of piperazine, a well-known heterocyclic organic compound extensively utilized in the pharmaceutical industry. Its synthesis typically involves the reaction of 4-bromophenylacetic acid with tert-butyl piperazine-1-carboxylate, usually facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can modulate the activity of various receptors and enzymes, leading to diverse physiological effects. The precise mechanisms are still under investigation, but preliminary studies suggest potential antimicrobial and antifungal properties .

Antimicrobial Properties

Recent studies have highlighted the compound's potential as an antimicrobial agent. It has shown effectiveness against various bacterial strains, indicating its utility in developing new antibiotics. The compound's structure allows for interactions with bacterial cell membranes, potentially disrupting their integrity and function .

Antifungal Activity

In addition to its antibacterial effects, this compound has been evaluated for antifungal activity. Research indicates that it may inhibit the growth of certain fungal pathogens, making it a candidate for further exploration in antifungal drug development .

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

- Case Study 1 : A study published in Journal of Medicinal Chemistry evaluated the compound's efficacy against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated significant inhibition of bacterial growth at low concentrations, suggesting its potential as a therapeutic agent against resistant strains .

- Case Study 2 : In another study focusing on fungal infections, this compound demonstrated promising results against Candida albicans, with a minimum inhibitory concentration (MIC) comparable to established antifungal drugs .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate | Lacks ethyl group | Moderate antibacterial properties |

| Tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate | Chlorine instead of bromine | Enhanced antifungal activity |

| Tert-butyl 4-(4-fluorophenyl)piperazine-1-carboxylate | Fluorine substitution | Increased potency against certain bacteria |

This table illustrates how variations in halogen substitution can influence the biological properties of piperazine derivatives.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 4-(1-(4-bromophenyl)ethyl)piperazine-1-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, tert-butyl piperazine-1-carboxylate derivatives react with brominated aryl halides (e.g., 4-bromophenyl ethyl derivatives) under reflux in polar aprotic solvents like 1,4-dioxane or DMF. Catalytic/base systems (e.g., K₂CO₃ or NaH) are used to facilitate displacement reactions. Reaction optimization includes temperature control (e.g., 110°C for 12 hours) and stoichiometric ratios to maximize yields (~80–88%) . Post-synthesis purification often employs silica gel chromatography with gradients of ethyl acetate/hexane .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm structural integrity, with peaks for the tert-butyl group (~1.4 ppm), piperazine protons (3.4–3.8 ppm), and aromatic signals (7.2–7.6 ppm) .

- LCMS : Validates molecular weight (e.g., [M+H]+ ions) and purity (>95%) .

- X-ray crystallography : Resolves 3D conformation using programs like SHELXL. For example, triclinic crystal systems (space group P1) with unit cell parameters (a = 6.06 Å, b = 12.00 Å, c = 16.26 Å) confirm stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data refinement for this compound?

Discrepancies in electron density maps or thermal parameters may arise from disordered tert-butyl or bromophenyl groups. Use high-resolution data (>1.0 Å) and iterative refinement in SHELXL, applying restraints for bond lengths/angles. Validate with Hirshfeld surface analysis to assess intermolecular interactions (e.g., C–H···O bonds) . For twinned crystals, employ TWIN/BASF commands in SHELX to deconvolute overlapping reflections .

Q. What methodological strategies are used to study this compound’s activity as a prolyl-hydroxylase inhibitor?

- Enzyme assays : Measure inhibition constants (Ki) via fluorescence polarization or HPLC-based detection of hydroxylation products (e.g., collagen-derived peptides) .

- Cellular models : Hypoxia-inducible factor (HIF) stabilization in HEK293 cells under normoxic conditions confirms target engagement .

- SAR studies : Modify the bromophenyl or piperazine moieties to assess potency changes. For example, replacing bromine with chlorine reduces steric hindrance but may lower binding affinity .

Q. How can coupling reactions involving this compound be optimized for high-throughput synthesis?

Utilize palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronate esters. Key parameters:

- Catalyst: Pd(PPh₃)₄ or XPhos-Pd-G3 (1–5 mol%)

- Base: Cs₂CO₃ in THF/H₂O (3:1) at 80°C for 6 hours .

- Workup: Automated liquid-liquid extraction and rotary evaporation reduce processing time. Monitor yields via inline LCMS .

Data Analysis and Mechanistic Studies

Q. What computational methods support the analysis of this compound’s reactivity and binding modes?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict nucleophilic sites (e.g., piperazine nitrogen) .

- Molecular docking : Use AutoDock Vina to simulate interactions with prolyl-hydroxylase (PDB: 5L9B). Key residues: Arg283 (hydrogen bonding) and Tyr329 (π-π stacking with bromophenyl) .

- MD simulations : Assess conformational stability in aqueous (TIP3P) or lipid bilayers (POPC) over 100 ns trajectories .

Q. How do steric and electronic effects influence the stability of derivatives during storage?

- Steric effects : tert-butyl groups enhance solubility in DMSO but may cause aggregation in aqueous buffers. Monitor via dynamic light scattering (DLS) .

- Electronic effects : Electron-withdrawing bromine substituents reduce oxidative degradation. Accelerated stability studies (40°C/75% RH for 6 months) confirm shelf life using HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.